1-[(6-chloro-3-pyridinyl)methyl]-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[(6-chloro-3-pyridinyl)methyl]-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a pyridine ring, and a carboxylic acid group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloro-3-pyridinyl)methyl]-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates One common method involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with sodium azide to form the corresponding azide intermediate This intermediate is then subjected to a cycloaddition reaction with an alkyne, such as propargyl alcohol, under copper-catalyzed conditions to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(6-chloro-3-pyridinyl)methyl]-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
1-[(6-chloro-3-pyridinyl)methyl]-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-chloro-3-pyridinyl)methyl]-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure.
Thiacloprid: Another neonicotinoid with a comparable mechanism of action.
Acetamiprid: A related compound used in agriculture for pest control.
Uniqueness
1-[(6-chloro-3-pyridinyl)methyl]-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a triazole ring and a pyridine ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-5-propan-2-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-7(2)11-10(12(18)19)15-16-17(11)6-8-3-4-9(13)14-5-8/h3-5,7H,6H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWPFRHJPPSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1CC2=CN=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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